7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the naphthyridine core through cyclization reactions.
Step 2: Introduction of the 7-methyl and 4-methylphenyl groups via alkylation or arylation reactions.
Step 3: Incorporation of the thiomorpholine-4-carbonyl group through amide bond formation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Mechanism of Action
The mechanism of action of 7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine include other naphthyridine derivatives with varying substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-3-6-16(7-4-14)24-19-17-8-5-15(2)23-20(17)22-13-18(19)21(26)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORUTMBHYCHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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